molecular formula C14H13ClN2O2S2 B2357006 2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide CAS No. 895472-95-4

2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide

Cat. No. B2357006
CAS RN: 895472-95-4
M. Wt: 340.84
InChI Key: PUICDMZTWRPFQH-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthetic Routes and Derivatives Research into thiophene derivatives, such as those involving thiophene-2-carboxamide, highlights synthetic pathways that could be applicable to 2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide. The synthesis of thiophene and thiazolyl-thiophene derivatives has been explored for their anticancer activities, indicating a potential application in drug discovery (Atta & Abdel‐Latif, 2021). Such synthetic routes may offer insights into the modification and functionalization of the compound for biomedical research.

Antimicrobial and Anticancer Activities Thiophene derivatives have been investigated for their antimicrobial and anticancer properties. For instance, studies on Schiff bases of thiophene-3-carboxamide derivatives have revealed CNS depressant activity, suggesting that modifications of the thiophene core can lead to diverse biological activities (Bhattacharjee, Saravanan, & Mohan, 2011). Similarly, the synthesis of thiophene carboxamide derivatives has shown potential antibacterial activity, indicating a role in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Gene Delivery and DNA Binding The development of cationic polythiophenes demonstrates the utility of thiophene derivatives in binding to DNA and forming polyplexes, with potential applications in gene delivery and theranostics (Carreon, Santos, Matson, & So, 2014). This research area could be particularly relevant for exploring the interactions of this compound with biomolecules for therapeutic purposes.

Optical Properties and Materials Science Thiophene derivatives have also been explored for their optical properties, with applications ranging from fluorescent dyes to materials science. Studies on the synthesis and optical properties of functionally substituted thiophenes have established structure-optical property relationships, suggesting potential uses in materials science, including as invisible ink dyes (Bogza et al., 2018).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S2/c1-16-13(19)11-6-7-20-14(11)17-12(18)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUICDMZTWRPFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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